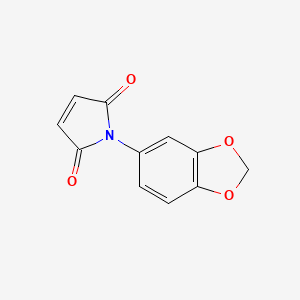

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione

Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a benzodioxole substituent fused to the pyrrole-2,5-dione core. The benzodioxole group (a bicyclic structure with two oxygen atoms) confers unique electronic and steric properties, distinguishing it from simpler maleimides.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10-3-4-11(14)12(10)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPENZHIVRDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1,3-benzodioxole with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the growth of breast cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

3. Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses is a key area of interest .

Material Science Applications

1. Organic Electronics

The compound is being explored for its use in organic electronic devices due to its unique electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

2. Polymer Chemistry

In polymer chemistry, this compound is used as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them ideal for various industrial applications .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural Analogues with Heterocyclic Substituents

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in MI-1) enhance electrophilicity of the maleimide ring, crucial for covalent binding in kinase inhibition . The benzodioxole group in the target compound may similarly modulate reactivity for nucleophilic additions.

- Steric Influence : Bulky substituents (e.g., steroidal amine in U-73122) enable selective enzyme inhibition, whereas smaller groups (e.g., pyrazole in 2b) are used in asymmetric synthesis .

- Ring Saturation : U-73343 (pyrrolidinedione) lacks bioactivity compared to U-73122, emphasizing the necessity of the unsaturated maleimide ring for phospholipase C inhibition .

Derivatives in Polymer Chemistry

Key Observations :

- Crosslinking Utility : Alkenyl-substituted derivatives (e.g., Compound 1) enable thiol-Michael additions for protein modification, whereas benzodioxole derivatives may offer alternative conjugation pathways .

- Copolymer Reactivity: Pyrazolo-pyridine substituents (e.g., S3) influence monomer reactivity ratios, suggesting substituent polarity affects polymerization kinetics .

Physicochemical and Analytical Data

Key Observations :

Biological Activity

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure which includes a benzodioxole moiety, contributing to its pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

- Chemical Formula : C₁₁H₇NO₄

- CAS Number : 170805-72-8

- Molecular Weight : 221.54 g/mol

- Hazard Classification : Irritant

Synthesis

The synthesis of this compound typically involves reactions that incorporate the benzodioxole structure into the pyrrole framework. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of protein kinases such as EGFR and VEGFR2. These interactions suggest that this compound may act as a multikinase inhibitor.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The inhibition rates vary depending on the concentration and specific derivative used.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrrole derivatives against colon cancer cell lines (HCT-116, SW-620). The results indicated that certain derivatives exhibited GI50 values in the nanomolar range (approximately ) demonstrating potent anticancer activity .

Study 2: Cytokine Inhibition

Another investigation focused on the anti-inflammatory effects of pyrrole derivatives in PBMC cultures. The compound significantly inhibited cytokine production at varying concentrations with the most notable effects observed at higher doses .

The biological activity of this compound is primarily attributed to its ability to interact with ATP-binding sites of key receptors involved in cell signaling pathways related to cancer proliferation and inflammation. Molecular docking studies have suggested that these interactions stabilize complexes with EGFR and VEGFR2 .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via base-assisted cyclization of α,β-unsaturated carbonyl precursors. For example:

- Reaction Conditions : Use of ammonium acetate buffer (pH 6.5) to facilitate cyclization under mild conditions .

- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions can introduce aryl groups at the pyrrole-2,5-dione core. For instance, 5-hydroxy derivatives are synthesized by reacting ketones with nitriles in basic media .

- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/benzene is employed to isolate products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms. For example, deshielded carbonyl signals (~170–180 ppm in ¹³C NMR) validate the dione structure .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ions ([M+H]⁺) with theoretical values (e.g., <2 ppm error) to confirm molecular formula .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for benzodioxol-containing heterocycles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during derivative synthesis?

Methodological Answer: Data contradictions often arise from:

- Tautomerism : The enol-keto equilibrium in pyrrolidine-diones can shift under varying solvent conditions. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers for clearer NMR interpretation .

- Impurity Interference : Employ preparative HPLC or repeated recrystallization to isolate pure isomers. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What strategies optimize reaction yields in base-assisted cyclization protocols?

Methodological Answer: Key variables include:

- Base Selection : Ammonium acetate (pH 6.5) minimizes side reactions compared to stronger bases like NaOH .

- Temperature Control : Reactions performed at 60–80°C balance kinetics and thermal decomposition risks .

- Design of Experiments (DoE) : Statistical optimization (e.g., varying molar ratios, reaction time) identifies ideal conditions. For example, a 1:1.2 ketone-to-nitrile ratio improved yields to 86% in substituted derivatives .

Q. How can structural analogs be designed to study structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., 4-Cl, 4-Br) or donating (e.g., 4-OCH₃) groups on the benzodioxol or pyrrole rings to modulate electronic effects .

- Bioisosteric Replacement : Replace the benzodioxol moiety with pharmacophoric groups like ferrocenyl or thiazole to assess binding interactions .

- Functionalization : Aminophenyl or hydroxyphenyl derivatives (e.g., compound 15m , 16a ) enable conjugation with biomolecules for targeted delivery studies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting biological activity data across derivatives?

Methodological Answer:

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature). For instance, hydrolytically labile esters may degrade in aqueous media, skewing results .

- Orthogonal Assays : Cross-test activity in enzymatic vs. cell-based assays to distinguish direct target engagement from off-target effects .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict reactive sites (e.g., electrophilic carbonyl carbons) and rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.